3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile can be classified as:
The synthesis of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile typically involves the following approaches:
The molecular structure of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile can be described as follows:
The molecular geometry can be analyzed using computational methods such as Density Functional Theory (DFT), providing insights into bond lengths and angles which are crucial for understanding reactivity patterns.
The chemical reactivity of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile includes:
The mechanism of action for compounds like 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile often involves interaction with specific biological targets:
Computational studies using molecular dynamics simulations can elucidate conformational changes upon binding to target sites.
The physical and chemical properties of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile include:
Properties such as melting point and boiling point are essential for understanding its stability and handling during synthesis and application.
The applications of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile primarily lie in medicinal chemistry:
Ongoing studies focus on optimizing these compounds for improved efficacy and reduced side effects through structural modifications based on structure–activity relationship studies.
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with over 300,000 described derivatives documented across more than 5,500 scientific references and 2,400 patents [5]. This remarkable chemical diversity stems from the scaffold's structural resemblance to purine nucleobases (adenine and guanine), enabling effective mimicry in biological systems. The scaffold's five modifiable positions (N1, C3, C4, C5, and C6) facilitate extensive structure-activity exploration for target-oriented drug discovery [5]. Bioactive derivatives demonstrate wide pharmacological coverage, including kinase inhibition (notably tropomyosin receptor kinases and RAF inhibitors), antimicrobial activity, anticancer effects, and plant growth regulation [5] [6] [8]. The specific compound 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile (CAS# 1160246-32-1) exemplifies this scaffold with an N1-linked nitrile-containing side chain, positioning it within a significant class of pharmacologically active molecules [1].
Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms, but computational and experimental studies decisively favor the 1H-tautomer. AM1 calculations reveal a substantial energy difference of ~37 kJ/mol (9 kcal/mol) favoring the 1H-configuration due to superior aromatic stabilization across both rings [5]. N1-substitution, as in 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile, locks this thermodynamically preferred tautomer, eliminating ambiguity in structure-activity relationships. This substitution strategy is synthetically prevalent, with methyl (30%), other alkyls (23%), and phenyl (15%) being the most common N1-substituents among known derivatives [5]. The dominance of N1-substitution is evidenced by drug development pipelines: DrugBank lists 14 1H-pyrazolo[3,4-b]pyridine derivatives in experimental, investigational, or approved stages, but zero 2H-isomers [5].
Table 1: Prevalence of N1 Substituents in 1H-Pyrazolo[3,4-b]pyridine Derivatives
N1 Substituent | Prevalence (%) | Representative Examples |
---|---|---|
Methyl | ~30% | Found in numerous kinase inhibitors |
Other Alkyl Groups | ~23% | Includes propyl, butyl, and functionalized chains (e.g., nitriles) |
Phenyl | ~15% | Common in antiproliferative agents |
Unsubstituted (NH) | ~20% | Often intermediates or unstable in biological media |
Aryl/Heteroaryl | ~12% | Includes complex bioactive molecules |
The chemistry of pyrazolo[3,4-b]pyridines dates to Ortoleva's 1908 synthesis of the first monosubstituted derivative (C3-phenyl) via condensation of diphenylhydrazone and pyridine with iodine [5]. Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones established a foundational route still relevant today [5]. Contemporary synthetic strategies primarily follow two routes: (1) cyclocondensation of N1-substituted 5-aminopyrazoles with 1,3-dielectrophiles, and (2) reaction of 2-hydrazinonicotinic acid derivatives with carbonyl compounds followed by cyclization [5] [6]. The emergence of nitrile-containing derivatives like 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile reflects modern efforts to optimize physicochemical properties and target binding. This evolution is exemplified by advanced clinical candidates like TRK inhibitors (e.g., compounds from Liu et al.'s 2023 study) and RAF kinase inhibitors (e.g., CA2695114A1 patent compounds) featuring sophisticated N1- and C3-substitutions [7] [8].
Table 2: Historical Milestones in Pyrazolo[3,4-b]pyridine Chemistry
Year | Development | Significance |
---|---|---|
1908 | First synthesis by Ortoleva | Established core scaffold synthesis |
1911 | Bulow's synthesis of N-phenyl-3-methyl derivatives | Developed practical aminopyrazole cyclization route |
1985 | First review covering biological activities | Highlighted therapeutic potential |
2012-Present | Surge in kinase inhibitor development (>54% of references post-2012) | Driven by scaffold utility in targeted cancer therapies |
2023-2024 | TRK inhibitors and wheat growth regulators reported | Demonstrated agricultural and pharmaceutical applications of novel derivatives |
The nitrile group (-C≡N) in 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile serves multiple sophisticated roles in drug design. Its strong electron-withdrawing nature modulates the electron density of the pyrazolopyridine core, potentially enhancing metabolic stability and membrane permeability. The three-atom propionitrile linker (N1-CH₂-CH₂-C≡N) provides optimal spacing and flexibility for positioning the nitrile in enzyme binding pockets. Crucially, nitriles engage in specific, directional interactions with biological targets:
This strategic incorporation is evidenced in advanced TRK inhibitors (e.g., compound C03 from Liu et al. featuring a terminal nitrile group attached to a flexible chain) where the nitrile contributes to nanomolar potency and kinase selectivity profiles [8]. In agrochemical applications, nitrile-containing pyrazolopyridines like cyclopropanoylamide derivatives demonstrate potent plant growth regulation, suggesting favorable physicochemical properties for systemic translocation in plants [6].
Table 3: Binding Interactions Enabled by Nitrile Groups in Pyrazolo[3,4-b]pyridine Derivatives
Interaction Type | Target Residues | Biological Role | Example Context |
---|---|---|---|
Hydrogen Bond (H-bond) | Ser, Thr, Tyr, Backbone NH | Enhances binding affinity and specificity | Kinase hinge region binding |
Dipole-Dipole | Aromatic π-systems, Cationic residues | Stabilizes binding orientation | Hydrophobic pocket occupancy |
Reversible Covalent Bond | Cysteine thiolate | Prolongs target residence time | Cysteine protease inhibition |
Hydration Displacement | Water molecules in binding sites | Reduces desolvation penalty | Solvent-exposed regions |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4